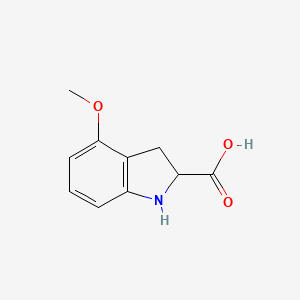![molecular formula C13H21NO6 B13211915 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13211915.png)
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO6 and a molecular weight of 287.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxymethyl group. It is commonly used in organic synthesis, particularly in the protection of amines.
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol. This deprotection step is crucial in organic synthesis to reveal the free amine group for further reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents depending on the specific reaction conditions.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is used in the synthesis of peptides and other biologically active molecules where selective protection of amine groups is required.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs that require specific functional group modifications.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
N-BOC-4-Piperidinecarboxylic acid: This compound also contains a piperidine ring with a tert-butoxycarbonyl group but differs in the position of the carboxylic acid group.
1-[(tert-Butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid: This compound has a similar structure but includes an additional prop-2-en-1-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8(7-10(15)16)5-4-6-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
MJVXZDIGXHGKGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



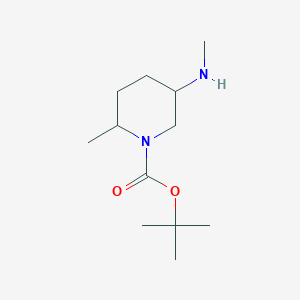
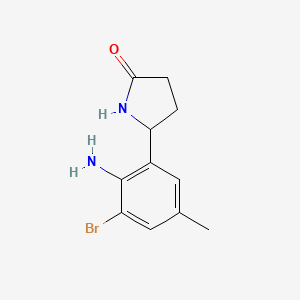
![Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13211853.png)
![Methyl 2-[4-(4-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13211858.png)
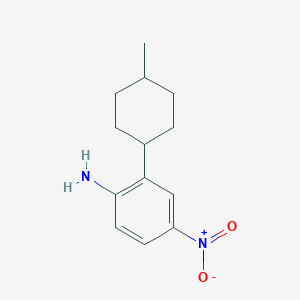
![7-Aminothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13211868.png)
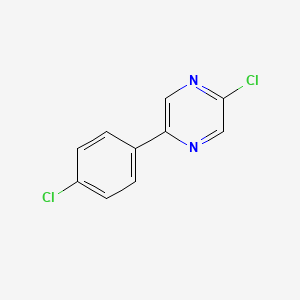
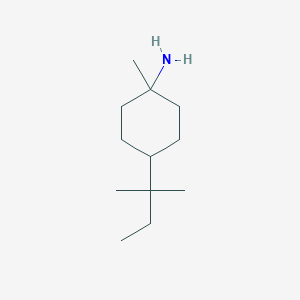

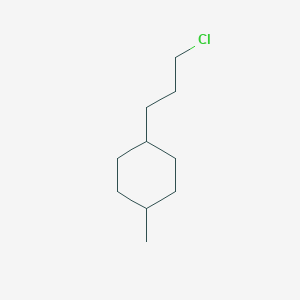
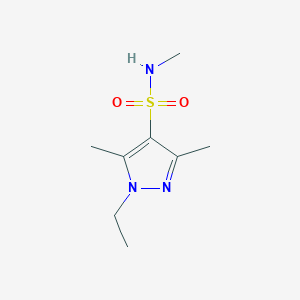
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211908.png)
